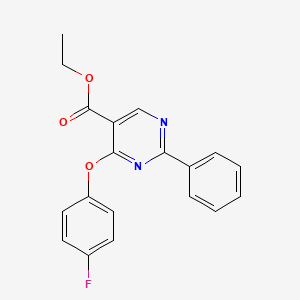

Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate

Description

Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a 4-fluorophenoxy substituent at position 4 and a phenyl group at position 2 of the pyrimidine ring.

Properties

IUPAC Name |

ethyl 4-(4-fluorophenoxy)-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3/c1-2-24-19(23)16-12-21-17(13-6-4-3-5-7-13)22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXWSLCYZOFKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorophenoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 of the pyrimidine ring significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Structural and Crystallographic Data

- Crystallography: Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate ( ) shows a planar pyrimidine ring with dihedral angles of 119.5° between aromatic systems, suggesting rigid conformations. The target compound’s fluorophenoxy group may adopt similar planarity.

Biological Activity

Ethyl 4-(4-fluorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C16H15FN2O3

- Molecular Weight : 300.30 g/mol

The compound contains a pyrimidine core substituted with a phenoxy group and a fluorinated phenyl group, contributing to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been identified as an inhibitor of certain phospholipases, which are critical in various cellular signaling pathways. The inhibition of these enzymes can lead to significant biochemical changes within cells, impacting processes such as inflammation and cancer progression .

Structure-Activity Relationships (SAR)

A series of studies have investigated the SAR of pyrimidine derivatives, including this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, enhances the compound's potency against specific biological targets .

- Functional Group Variations : Modifications to the phenoxy and phenyl substituents can significantly affect the compound's inhibitory activity. For instance, variations in the alkyl chain length or branching can alter lipophilicity and bioavailability .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HOP-92 (NSCLC) | 10 | Inhibition of cell cycle progression |

| HCT116 (Colorectal) | 15 | Induction of apoptosis |

| SK-BR-3 (Breast) | 12 | Disruption of signaling pathways |

These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit enzymes involved in lipid metabolism. Notably:

- NAPE-PLD Inhibition : this compound showed sub-micromolar potency against NAPE-specific phospholipase D (NAPE-PLD), suggesting its potential role in modulating endocannabinoid signaling pathways .

Case Studies

- In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups, highlighting its therapeutic potential in oncology.

- Toxicological Assessment : Preliminary toxicological evaluations indicated a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.